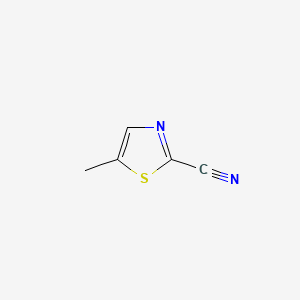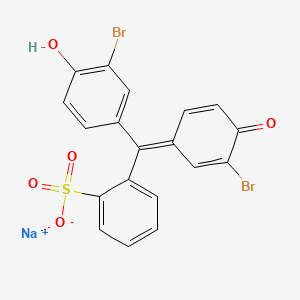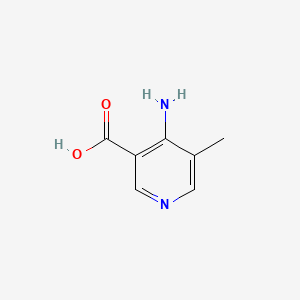![molecular formula C12H19N3O2 B561399 tert-Butyl-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridin-5(4H)-carboxylat CAS No. 100501-57-3](/img/structure/B561399.png)
tert-Butyl-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridin-5(4H)-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Wissenschaftliche Forschungsanwendungen
Synthese von kondensierten Pyrazoloderivaten
Diese Verbindung wird bei der Synthese von kondensierten Pyrazoloderivaten verwendet . Die Kombination des Pyrazolrings mit Thiazol- oder Thiazinringen führt zur Bildung von Verbindungen, die in der medizinischen Chemie wertvoll sind .
Entwicklung von Antitumormitteln
Die Verbindung wird bei der Entwicklung neuer Antitumormittel eingesetzt . Die Thiazolgruppe liefert in Kombination mit dem Pyrazolring pharmakologische Aktivität verschiedener Arten von kondensierten Pyrazolothiazolen und Pyrazolothiazinen .
Inhibitoren der Topoisomerase II Alpha
Die Verbindung wurde auf ihre Antikrebsaktivität als Topoisomerase II-Alpha-Inhibitor untersucht . Dieses Enzym ist entscheidend für die DNA-Replikation und -Transkription, und seine Hemmung kann zum Zelltod führen .
Inhibitoren der Hedgehog-Signalübertragungskaskade
Die Verbindung wurde auch als Inhibitor der Hedgehog (Hh)-Signalübertragungskaskade untersucht . Dieser Weg ist entscheidend für die embryonale Entwicklung, und seine Dysregulation kann zu verschiedenen Krankheiten, einschließlich Krebs, führen .
Synthese komplexer Kohlenhydrate
Obwohl nicht direkt mit der betreffenden Verbindung verwandt, wurden ähnliche Verbindungen mit tert-Butylgruppen als Bausteine für die Synthese komplexer Kohlenhydrate verwendet .
Biomedizinische Anwendungen
Die Verbindung gehört zur Familie der Pyrazolopyridine, die aufgrund ihrer engen Ähnlichkeit mit den Purinbasen Adenin und Guanin das Interesse der Medizinalchemiker geweckt haben
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a β-keto ester, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings, potentially altering the compound’s biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different
Eigenschaften
IUPAC Name |
tert-butyl 2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-6-5-10-9(8-15)7-14(4)13-10/h7H,5-6,8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYMVWVCTSCTLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NN(C=C2C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672011 |
Source


|
| Record name | tert-Butyl 2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100501-57-3 |
Source


|
| Record name | tert-Butyl 2-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B561316.png)

![2-(4-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B561319.png)
![4,11-dioxa-2,5,8,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,5,7,9-pentaene](/img/structure/B561322.png)



![7-Amino-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B561326.png)



![3-Methyl-2-azabicyclo[3.2.1]octane](/img/structure/B561334.png)


